t-Butyl 2-nitromandelate
CAS No.:
Cat. No.: VC13890723
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO5 |
|---|---|
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | tert-butyl 2-hydroxy-2-(2-nitrophenyl)acetate |
| Standard InChI | InChI=1S/C12H15NO5/c1-12(2,3)18-11(15)10(14)8-6-4-5-7-9(8)13(16)17/h4-7,10,14H,1-3H3 |
| Standard InChI Key | VCJSGWICJOQMBE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=C1[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characteristics
t-Butyl 2-nitromandelate (IUPAC name: tert-butyl 2-hydroxy-2-(2-nitrophenyl)acetate) is a crystalline solid with a molecular weight of 253.25 g/mol . Its structure combines a mandelic acid backbone (2-hydroxyphenylacetic acid) with a nitro group at the 2-position of the aromatic ring and a tert-butyl ester at the carboxylate group. The compound’s stereoelectronic properties are influenced by the electron-withdrawing nitro group, which enhances reactivity in substitution and reduction reactions.
Molecular and Spectroscopic Data
Key spectroscopic identifiers include:
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¹H NMR: Signals for the tert-butyl group (δ 1.40 ppm, singlet), aromatic protons (δ 7.50–8.10 ppm, multiplet), and the hydroxyl proton (δ 5.20 ppm, broad singlet).
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IR Spectroscopy: Stretching vibrations for the nitro group (ν ~1520 cm⁻¹ and 1350 cm⁻¹) and ester carbonyl (ν ~1720 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 253.25, with fragmentation patterns corresponding to the loss of the tert-butyl group (m/z 197.18) and nitro group .
Table 1: Physicochemical Properties of t-Butyl 2-Nitromandelate
Synthetic Methodologies
The synthesis of t-butyl 2-nitromandelate typically involves a multi-step sequence starting from mandelic acid derivatives. Modern protocols leverage tert-butyl nitrite (t-BuONO) as a nitrating agent, enabling efficient C–H functionalization under mild conditions .
Key Synthetic Routes
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Esterification of Mandelic Acid:
Mandelic acid is treated with tert-butanol in the presence of a catalytic acid (e.g., H₂SO₄) to yield tert-butyl mandelate. -
Nitration via Radical Pathways:
tert-Butyl nitrite (t-BuONO) generates nitro radicals (*NO₂) under thermal or photolytic conditions, which selectively nitrate the ortho position of the phenyl ring .
Table 2: Optimization of Nitration Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 80°C | 78 | |
| Solvent | Acetonitrile | 85 | |
| Reaction Time | 6 hours | 82 |
Applications in Pharmaceutical Chemistry
t-Butyl 2-nitromandelate is primarily used as a precursor to bioactive amines and heterocycles. Reduction of the nitro group to an amine (-NH₂) enables access to compounds with antitumor, antimicrobial, and anti-inflammatory properties .
Pharmacological Derivatives
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Anticancer Agents: Hydrogenation of the nitro group yields 2-aminomandelic acid derivatives, which inhibit tyrosine kinase receptors in cancer cell lines .
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Anti-inflammatory Compounds: Ester hydrolysis produces 2-nitromandelic acid, a cyclooxygenase-2 (COX-2) inhibitor with 54–39% edema inhibition in rat models .
Analytical and Mechanistic Insights
Reaction Mechanism of Nitration
The radical nitration mechanism involves three stages:
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Initiation: Homolytic cleavage of t-BuONO generates NO₂ and t-BuO radicals .
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Propagation: *NO₂ abstracts a hydrogen atom from the phenyl ring, forming a benzyl radical.
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Termination: Radical recombination yields the nitro product .
Spectroscopic Validation
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X-ray Crystallography: Confirms the planar geometry of the nitro group and steric hindrance from the tert-butyl moiety.
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HPLC Purity: >98% purity achieved using reverse-phase C18 columns (Mobile phase: 70:30 acetonitrile/water).
Challenges and Future Directions
Despite its utility, the compound’s sensitivity to hydrolysis and photodegradation necessitates stabilized formulations. Future research should explore:
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